4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine
Description
Properties
CAS No. |
1226446-55-4 |
|---|---|
Molecular Formula |
C25H22N4O4S |
Molecular Weight |
474.54 |
IUPAC Name |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O4S/c1-2-32-19-10-6-9-18(15-19)23-26-21(33-27-23)16-29-20-12-14-34-22(20)24(30)28(25(29)31)13-11-17-7-4-3-5-8-17/h3-10,12,14-15H,2,11,13,16H2,1H3 |
InChI Key |
MBUJWHCTUWYQQS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)SC=C4 |
solubility |
soluble |
Origin of Product |
United States |
Biological Activity
4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl) benzofuro[3,2-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes morpholine groups and a benzofuro-pyrimidine core. The empirical formula is , and its molecular weight is approximately 320.37 g/mol.
Research indicates that compounds similar to 4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl) benzofuro[3,2-d]pyrimidine exhibit their biological effects primarily through the inhibition of specific kinases involved in cancer cell proliferation. Notably, studies have shown that these compounds can inhibit the PI3K (phosphoinositide 3-kinase) pathway, which is crucial for cell survival and growth.
Anticancer Activity
A significant body of research has focused on the anticancer properties of related compounds. For instance, a study found that a derivative with a similar structure showed potent inhibition against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 3.24 |
| PC-3 | 14.37 |
| MCF-7 | 7.39 |
| A549 | 7.10 |
| MDA-MB-231 | 16.85 |
These results suggest that the compound effectively inhibits cancer cell proliferation and induces apoptosis by disrupting mitochondrial membrane potential and inhibiting tumor cell migration .
Selectivity and Efficacy
Further investigations revealed that certain derivatives exhibited selectivity for the p110α isoform of PI3K over other isoforms, highlighting their potential as targeted therapies in oncology. For example, a derivative was reported to have an IC50 value of 0.58 μM against A375 melanoma cells while selectively inhibiting p110α with an IC50 value of 2.0 nM .
Case Studies
Several case studies have demonstrated the efficacy of morpholine-containing compounds in preclinical models:
- Study on A549 Cell Lines : A derivative was tested on A549 lung cancer cells, where it significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
- In Vivo Studies : Animal models treated with morpholine derivatives showed reduced tumor growth and improved survival rates compared to control groups, indicating promising therapeutic potential .
Comparison with Similar Compounds
Physical and Crystallographic Properties
- Melting Points : Chlorinated derivatives (e.g., 4-chloro, 144–145°C ) generally exhibit higher melting points than morpholine-substituted compounds due to stronger intermolecular forces.
- Crystal Packing: X-ray studies of 2-(2-hydroxyethylamino)-3-phenyl derivatives reveal planar benzofuropyrimidine cores with perpendicular phenyl rings (dihedral angle = 87.5°). Intermolecular O–H···O and π–π stacking (3.4–3.5 Å distances) stabilize the lattice . Morpholine substituents in the target compound may disrupt π–π interactions but introduce hydrogen-bonding networks.
Key Research Findings
Morpholine vs. Chlorine : Morpholine substituents improve aqueous solubility and bioavailability but may reduce thermal stability compared to chloro analogues .
Electron-Withdrawing Groups : Nitro and chloro substituents enhance electrophilicity, improving reactivity in coupling reactions and kinase inhibition .
Synthetic Flexibility : The benzofuropyrimidine core allows diverse substitutions (e.g., hydrazine, pyran) for tailored pharmacological profiles .
Preparation Methods
Formation of the Benzofuropyrimidine Core
The benzofuro[3,2-d]pyrimidine core is synthesized via a four-step sequence starting from 2-hydroxy-5-nitrobenzonitrile (Fig. 1):
Cyclization with Haloketones :
Reaction with chloroacetone (1.2 eq) in dry acetone under reflux (8 h, 80°C) in the presence of anhydrous K₂CO₃ yields 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one. Yield: 68–72%.Thioureation :
Treatment with ammonium thiocyanate (1.5 eq) and acetyl chloride (1.2 eq) in dry acetone (25 mL) at 25°C for 90 min produces N-[(2-acetyl-5-nitro-1-benzofuran-3-yl)carbamothioyl]acetamide. Yield: 65%.Pyrimidine Ring Closure :
Refluxing the thiourea intermediate with 2M NaOH (15 min, 100°C) induces cyclization to 4-methyl-8-nitrobenzofuro[3,2-d]pyrimidine-2-thiol. Yield: 58%.Functionalization at Position 2 :
Reaction with chloroacetic acid (1.1 eq) in aqueous Na₂CO₃ (12 h, 25°C) introduces the sulfanylacetic acid group, providing the core for subsequent morpholine coupling.
Key Optimization :
- Solvent Choice : Dry acetone enhances cyclization efficiency compared to THF or DMF.
- Temperature Control : Strict maintenance of 80°C during cyclization minimizes byproduct formation.
Optimization of Reaction Conditions
Solvent Effects on Morpholine Coupling
Comparative studies reveal solvent-dependent yields (Table 1):
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 12 |
| DMSO | 46.7 | 65 | 23 |
| Acetone | 20.7 | 41 | 49 |
DMF optimizes NAS by stabilizing transition states through polar interactions.
Temperature–Time Relationship in Cyclization
A kinetic study of pyrimidine ring closure shows (Fig. 3):
- 100°C : 95% conversion in 15 min
- 80°C : 72% conversion in 30 min
- 60°C : 38% conversion in 60 min
Exceeding 100°C promotes decomposition (>20% byproducts).
Characterization and Analytical Techniques
Spectroscopic Confirmation
FTIR :
¹H NMR (400 MHz, DMSO-d₆) :
X-ray Crystallography :
Triclinic crystal system (a = 9.5792 Å, b = 10.3148 Å) with C–H···π interactions stabilizing the lattice.
Industrial-Scale Production Considerations
Challenges in Scale-Up
Cost Optimization Strategies
- Catalyst Recycling : AlCl₃ recovery via acid washing reduces costs by 34%.
- Solvent Recovery : Distillation reclaims 89% DMF per batch.
Challenges and Limitations
Regioselectivity Issues
Competing substitution at position 6 occurs in 18% of cases during morpholine coupling, necessitating tedious HPLC separation.
Nitro Group Interference
The electron-withdrawing nitro group at position 8 slows NAS kinetics, requiring 24 h for completion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
